molecular formula C19H18F2N2O2S B4200583 1-{4-[(difluoromethyl)thio]phenyl}-3-[(4-ethylphenyl)amino]-2,5-pyrrolidinedione

1-{4-[(difluoromethyl)thio]phenyl}-3-[(4-ethylphenyl)amino]-2,5-pyrrolidinedione

Cat. No. B4200583
M. Wt: 376.4 g/mol
InChI Key: JHGKXQUHRDBHHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{4-[(difluoromethyl)thio]phenyl}-3-[(4-ethylphenyl)amino]-2,5-pyrrolidinedione is a chemical compound that belongs to the class of pyrrolidine-2,5-dione derivatives. This compound has gained significant attention in scientific research due to its potential use in various fields, including pharmaceuticals, materials science, and organic chemistry. In

Mechanism of Action

The mechanism of action of 1-{4-[(difluoromethyl)thio]phenyl}-3-[(4-ethylphenyl)amino]-2,5-pyrrolidinedione is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of certain enzymes or proteins that are involved in disease processes. For example, studies have shown that this compound may inhibit the activity of histone deacetylases, which are enzymes that play a role in cancer development.
Biochemical and Physiological Effects:
Studies have shown that this compound may have various biochemical and physiological effects. For example, studies have suggested that this compound may induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound may have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-{4-[(difluoromethyl)thio]phenyl}-3-[(4-ethylphenyl)amino]-2,5-pyrrolidinedione is its potential use as a drug candidate for the treatment of various diseases. Additionally, this compound has been shown to be a versatile building block for the synthesis of various organic materials. However, one of the limitations of this compound is its relatively complex synthesis method, which may limit its widespread use in research.

Future Directions

There are several future directions for the study of 1-{4-[(difluoromethyl)thio]phenyl}-3-[(4-ethylphenyl)amino]-2,5-pyrrolidinedione. One direction is to further explore the potential use of this compound as a drug candidate for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound. Furthermore, there is potential for the use of this compound as a building block for the synthesis of new organic materials. Finally, there is also potential for the development of new synthesis methods for this compound that may improve its accessibility for research purposes.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential use in various fields. The synthesis of this compound is a multi-step process that involves the reaction of various chemical reagents. This compound has shown promising results as a potential drug candidate for the treatment of various diseases, and has been used as a building block for the synthesis of various organic materials. Future research directions include further exploration of the potential use of this compound as a drug candidate, further understanding of its mechanism of action, and the development of new synthesis methods.

Scientific Research Applications

1-{4-[(difluoromethyl)thio]phenyl}-3-[(4-ethylphenyl)amino]-2,5-pyrrolidinedione has been studied extensively for its potential use in various scientific research fields. In the field of pharmaceuticals, this compound has shown promising results as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. In materials science, this compound has been used as a building block for the synthesis of various organic materials such as polymers and dendrimers. In organic chemistry, this compound has been used as a reagent for the synthesis of various compounds.

properties

IUPAC Name

1-[4-(difluoromethylsulfanyl)phenyl]-3-(4-ethylanilino)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N2O2S/c1-2-12-3-5-13(6-4-12)22-16-11-17(24)23(18(16)25)14-7-9-15(10-8-14)26-19(20)21/h3-10,16,19,22H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHGKXQUHRDBHHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=C(C=C3)SC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-{4-[(difluoromethyl)thio]phenyl}-3-[(4-ethylphenyl)amino]-2,5-pyrrolidinedione
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1-{4-[(difluoromethyl)thio]phenyl}-3-[(4-ethylphenyl)amino]-2,5-pyrrolidinedione
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1-{4-[(difluoromethyl)thio]phenyl}-3-[(4-ethylphenyl)amino]-2,5-pyrrolidinedione
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1-{4-[(difluoromethyl)thio]phenyl}-3-[(4-ethylphenyl)amino]-2,5-pyrrolidinedione
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1-{4-[(difluoromethyl)thio]phenyl}-3-[(4-ethylphenyl)amino]-2,5-pyrrolidinedione
Reactant of Route 6
1-{4-[(difluoromethyl)thio]phenyl}-3-[(4-ethylphenyl)amino]-2,5-pyrrolidinedione

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